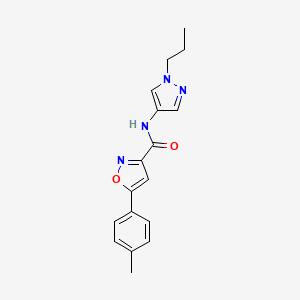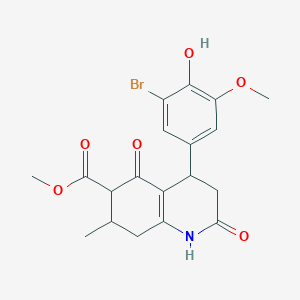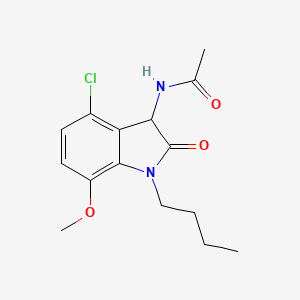![molecular formula C22H26N2O B4687948 N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4687948.png)
N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
Descripción general
Descripción
N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit various enzymes and signaling pathways in cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are many future directions for the research and development of N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide. Some possible future directions include:
1. Studying the potential use of this compound in treating other diseases, such as multiple sclerosis and rheumatoid arthritis.
2. Developing new formulations of this compound that improve its solubility in water and increase its bioavailability.
3. Studying the potential use of this compound in the development of new materials with unique properties, such as self-healing materials and shape-memory polymers.
4. Studying the potential use of this compound in the development of new insecticides and fungicides with improved efficacy and safety.
In conclusion, this compound is a chemical compound that has shown great potential in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many future directions for the research and development of this compound.
Aplicaciones Científicas De Investigación
N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been found to exhibit insecticidal and fungicidal properties. It has been studied for its potential use in controlling pests and diseases in crops.
In the field of material science, this compound has been studied for its potential use in the development of new materials with unique properties. It has been found to exhibit excellent thermal stability and has been studied for its potential use in the development of new polymers and composites.
Propiedades
IUPAC Name |
N-[(Z)-1-[4-(2-methylpropyl)phenyl]ethylideneamino]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(2)13-17-9-11-18(12-10-17)16(3)23-24-22(25)21-14-20(21)19-7-5-4-6-8-19/h4-12,15,20-21H,13-14H2,1-3H3,(H,24,25)/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGUJXYSVOOLN-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=NNC(=O)C2CC2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4687887.png)
![5-[4-(difluoromethoxy)benzylidene]-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4687902.png)
![3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B4687906.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4687922.png)
![2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4687928.png)
![2-{[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4687940.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4687954.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)
![1-(4-ethylphenyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687961.png)



![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)